5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid
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Overview
Description
5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid: is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, thiophene derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: Medicinal chemists utilize thiophene derivatives to develop drugs with various therapeutic effects, such as antihypertensive, anti-atherosclerotic, and voltage-gated sodium channel blockers .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, thiophene derivatives can inhibit enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
- 2-Methylthiophene
- 3-Methylthiophene
- 2,5-Dimethylthiophene
- 2-Propynylthiophene
Comparison: 5-Methyl-2-(prop-1-yn-1-yl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
89556-16-1 |
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Molecular Formula |
C9H8O2S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-methyl-2-prop-1-ynylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H8O2S/c1-3-4-8-7(9(10)11)5-6(2)12-8/h5H,1-2H3,(H,10,11) |
InChI Key |
HDOHTDGAEIOQAB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=C(C=C(S1)C)C(=O)O |
Origin of Product |
United States |
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